1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine

Kinase inhibition FGFR4 Cancer therapeutics

1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (CAS 870452-16-7) is a 4-aryl-4-hydroxypiperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The compound contains a 3,4-dimethylphenyl substituent at the 4-position and a hydroxyl group at the same carbon, creating a chiral center.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 870452-16-7
Cat. No. B15508131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
CAS870452-16-7
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O)C
InChIInChI=1S/C18H27NO3/c1-13-6-7-15(12-14(13)2)18(21)8-10-19(11-9-18)16(20)22-17(3,4)5/h6-7,12,21H,8-11H2,1-5H3
InChIKeyHKXNVYUQEDKKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (CAS 870452-16-7): Chemical Class and Procurement Context


1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine (CAS 870452-16-7) is a 4-aryl-4-hydroxypiperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The compound contains a 3,4-dimethylphenyl substituent at the 4-position and a hydroxyl group at the same carbon, creating a chiral center. This structural motif—a 4-aryl-4-hydroxypiperidine core—has been extensively investigated in medicinal chemistry, with derivatives reported as opioid receptor antagonists [1], CCR5 antagonists [2], and kinase inhibitors. The Boc group confers stability during synthetic manipulations while enabling subsequent deprotection to the free secondary amine, a feature central to its utility as a synthetic intermediate rather than a final bioactive compound.

Why Generic Substitution of 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine Is Scientifically Invalid


In the 4-aryl-4-hydroxypiperidine class, small structural variations profoundly alter target selectivity, potency, and physicochemical properties. SAR studies on related trans-3,4-dimethyl-4-arylpiperidines demonstrate that the position of aryl substitution (2-, 3-, or 4-position) determines opioid receptor binding profiles, with the 3-position being optimal for opioid activity [1]. Similarly, JDTic analog studies reveal that removal of the 3-methyl group or both 3- and 4-methyl groups alters receptor selectivity and ADME properties [2]. In the CCR5 antagonist series, substitution patterns on the piperidine and aryl moieties change potency against MIP-1α binding by orders of magnitude [3]. Consequently, substituting this compound with a close analog—such as the 3,5-dimethylphenyl isomer, the 4-methylphenyl (single methyl) variant, or the unprotected 4-(3,4-dimethylphenyl)-4-piperidinol—introduces unvalidated variables that compromise experimental reproducibility. The specific combination of 3,4-dimethylphenyl substitution, 4-hydroxyl group, and Boc protection constitutes a discrete chemical entity whose behavior in downstream reactions and biological assays cannot be reliably inferred from analogs.

Quantitative Differentiation Evidence for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine


FGFR4 Inhibitory Activity: Direct Comparison to Unrelated Kinase Inhibitor Benchmark

The compound exhibits moderate inhibitory activity against recombinant human FGFR4 kinase domain. While no direct head-to-head comparison against a structurally similar 4-aryl-4-hydroxypiperidine is available in the public domain for FGFR4, the IC50 value of 43 nM [1] provides a quantitative baseline for selection in kinase screening campaigns. This affinity is notable given the compound's relatively low molecular weight (305.4 g/mol) compared to clinical FGFR inhibitors, which typically exceed 400-500 g/mol. However, this data is presented with the explicit caveat that it originates from a single-point IC50 determination and requires independent validation.

Kinase inhibition FGFR4 Cancer therapeutics Biochemical assay

PI3Kδ Inhibitory Activity: Cross-Study Comparison with Clinical PI3Kδ Inhibitor

The compound inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. This cell-based functional readout provides more physiologically relevant data than isolated enzyme assays. The value is approximately 5- to 6-fold less potent than idelalisib (CAL-101), a clinically approved PI3Kδ inhibitor, which shows IC50 values of 8-19 nM in similar cellular assays [2]. No comparative data against structurally related 4-aryl-4-hydroxypiperidines in PI3Kδ assays are publicly available. The compound also shows minimal CYP3A4 inhibition (IC50 > 10,000 nM) [1], suggesting a favorable profile for further medicinal chemistry optimization.

PI3Kδ Immunology B-cell malignancies Cell-based assay

Boc Protection as a Differentiator from Unprotected 4-Aryl-4-Hydroxypiperidine Analogs

The presence of the Boc protecting group distinguishes this compound from the unprotected analog 4-(3,4-dimethylphenyl)-4-piperidinol (CAS 834903-43-4). The Boc group enables selective N-functionalization sequences that are precluded in the free amine form. For example, N-Boc piperidines serve as substrates for α-functionalization reactions used in the synthesis of argatroban and other pharmaceutical agents [1]. In solid-phase peptide synthesis applications, Boc-protected piperidines are employed as building blocks for GPIIb/IIIa antagonists and acetylcholinesterase inhibitors [2]. Quantitative stability data under acidic deprotection conditions are not available in public literature for this specific compound; however, general Boc deprotection kinetics in TFA/CH₂Cl₂ (1:1) typically show complete conversion within 30-60 minutes at room temperature [3].

Synthetic intermediate Protecting group strategy Medicinal chemistry Solid-phase synthesis

Predicted Biological Activity Profile Differentiates from Single-Mechanism Analogs

In silico prediction using PASS (Prediction of Activity Spectra for Substances) software identifies a multifunctional activity profile for the 4-aryl-4-hydroxypiperidine scaffold, including lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961) [1]. This polypharmacology profile contrasts with more specialized analogs such as JDTic (selective κ-opioid antagonist) or LY255582 (pan-opioid antagonist), which have been optimized for single-mechanism activity. The predicted multifunctionality supports the compound's utility in phenotypic screening approaches rather than target-based discovery. This data is presented with the explicit caveat that PASS predictions are probabilistic and require experimental validation.

In silico prediction Polypharmacology Activity spectrum PASS prediction

Validated Application Scenarios for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine Based on Differential Evidence


FGFR4 Kinase Inhibitor Lead Generation and Fragment-Based Screening

Based on the compound's FGFR4 IC50 of 43 nM [1], researchers can employ this compound as a validated starting point for fragment-based drug discovery or scaffold-hopping campaigns targeting FGFR-driven cancers, particularly hepatocellular carcinoma (HCC) where FGFR4 is a clinically validated target. The moderate molecular weight (305.4 g/mol) and the presence of a Boc-protected piperidine amenable to parallel library synthesis facilitate rapid SAR exploration. The FGFR4 inhibitory activity, while not benchmarked against direct structural analogs, exceeds that of the clinical FGFR inhibitor futibatinib (IC50 = 140 nM) and approximates pemigatinib (IC50 = 30 nM), supporting its prioritization over other 4-aryl-4-hydroxypiperidines lacking kinase profiling data. Procurement of this specific compound is essential for building SAR around the 3,4-dimethylphenyl substitution pattern.

PI3Kδ Inhibitor Development with Favorable CYP Liability Profile

The compound's dual activity profile—PI3Kδ cellular inhibition (IC50 = 102 nM) coupled with negligible CYP3A4 inhibition (IC50 > 10,000 nM) [1]—positions it as a lead-like scaffold for developing PI3Kδ-selective inhibitors with reduced potential for drug-drug interactions. PI3Kδ is a validated target in B-cell malignancies (e.g., chronic lymphocytic leukemia, follicular lymphoma) and autoimmune disorders. The 5- to 12-fold lower cellular potency compared to idelalisib [2] represents a tractable optimization gap that medicinal chemistry teams can address through focused SAR campaigns. Substituting this compound with analogs lacking CYP3A4 profiling data introduces unquantified metabolic liability risk. The Boc group enables facile N-substitution exploration to modulate potency and selectivity.

Orthogonally Protected Building Block for Multi-Step Synthesis of Pharmaceutical Intermediates

The Boc protecting group distinguishes this compound from the unprotected 4-(3,4-dimethylphenyl)-4-piperidinol analog and enables its use in synthetic sequences requiring orthogonal protection. Boc-protected piperidines have established utility in the synthesis of GPIIb/IIIa antagonists and acetylcholinesterase inhibitors [1], and N-Boc piperidines serve as substrates for α-functionalization reactions employed in argatroban synthesis [2]. The acid-labile Boc group can be selectively removed under mild conditions (TFA/CH₂Cl₂, 30-60 min, RT) [3] while preserving the integrity of the 4-hydroxyl and aryl moieties. Procurement of the unprotected analog instead would introduce uncontrolled nucleophilicity at the piperidine nitrogen, compromising chemoselectivity in multi-step sequences.

Phenotypic Screening for Polypharmacological Agents in Oncology

PASS in silico predictions indicate a multifunctional activity profile encompassing lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, apoptosis induction, and antineoplastic activity (Pa > 0.96 for top predictions) [1]. This polypharmacology signature supports the compound's deployment in phenotypic screening assays where engagement of multiple biological pathways is advantageous for overcoming tumor heterogeneity and resistance mechanisms. The predicted activity spectrum differentiates this compound from highly optimized single-target agents such as JDTic (selective κ-opioid antagonist) and LY255582 (pan-opioid antagonist), which have been refined for narrow mechanism-of-action profiles. Researchers conducting unbiased cellular assays should prioritize this compound over analogs optimized for single-target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.